Lolitrem B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H55NO7 |
|---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
(1S,22S,23S,25R,26R,28S,31S,33S)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one |
InChI |
InChI=1S/C42H55NO7/c1-20(2)17-28-47-32-34(38(7,8)48-28)46-27-14-15-39(9)40(10)21(13-16-41(39,45)42(27)35(32)49-42)18-24-29-23-19-25-30(37(5,6)50-36(25,3)4)31(44)22(23)11-12-26(29)43-33(24)40/h11-12,17,21,25,27-28,30,32,34-35,43,45H,13-16,18-19H2,1-10H3/t21?,25?,27-,28-,30?,32+,34-,35+,39?,40+,41-,42-/m0/s1 |
InChI Key |
HGBZMCXKHKZYBF-LIHFUKCQSA-N |
SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C)C |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CCC5([C@]4(CCC6[C@@]5(C7=C(C6)C8=C(N7)C=CC9=C8CC3C(C9=O)C(OC3(C)C)(C)C)C)O)C)O[C@@H]2C(O1)(C)C)C |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C)C |
Pictograms |
Health Hazard |
Synonyms |
lolitrem B |
Origin of Product |
United States |
Biosynthesis of Lolitrem B
Fungal and Genetic Origins of Lolitrem B Production
The ability to synthesize this compound is not widespread among fungi but is characteristic of specific endophytic species that form mutualistic relationships with certain grasses, most notably perennial ryegrass (Lolium perenne).
This compound is primarily recognized as a secondary metabolite produced by the fungal endophyte Epichloë festucae var. lolii, which exists in a symbiotic relationship with perennial ryegrass nih.govnih.gov. This endophyte was previously known by its asexual name, Neotyphodium lolii nih.gov. The fungus resides within the plant tissues, conferring benefits such as insect resistance, while the plant provides nutrients and a protected environment for the fungus. The production of this compound is a key factor in the toxicity of endophyte-infected ryegrass to grazing livestock nih.govnih.gov. While other indole-diterpene alkaloids are produced by various fungi, the synthesis of the highly potent this compound is specifically associated with this particular fungal species and its close relatives nih.govnih.gov.
The genetic blueprint for this compound biosynthesis is located at a specific genomic region known as the LTM locus nih.gov. This locus contains a cluster of genes, designated ltm genes, that are essential for the production of lolitrems nih.govnih.gov. Research has shown that the LTM locus comprises at least 10 different genes required for the complete synthesis of this compound nih.govnih.govapsnet.orgnih.gov. These genes are organized into three distinct clusters within a single sub-telomeric region of the fungal genome, interspersed with transposon-like relics nih.govnih.gov. The coordinated expression of these gene clusters is critical for the production of the final this compound molecule nih.gov. The presence of the entire ten-gene LTM locus is directly correlated with the fungus's ability to produce lolitrems nih.gov.
Functional analysis of the LTM locus has led to the characterization of several key genes and their roles in the biosynthetic pathway. The expression of these genes is significantly upregulated when the fungus is in symbiosis with its host grass researchgate.netresearchgate.net.
ltmM : This gene encodes an FAD-dependent monooxygenase. It is responsible for catalyzing an essential, early step in the pathway nih.govresearchgate.net. Functional studies, including gene deletion experiments, have confirmed that ltmM is indispensable for lolitrem production researchgate.net.
ltmC : This gene codes for a prenyltransferase. Prenyltransferases are crucial enzymes in the biosynthesis of indole-diterpenes, responsible for attaching isoprenoid moieties to the indole (B1671886) ring of tryptophan nih.gov.
ltmJ : Identified as a cytochrome P450 monooxygenase, ltmJ is predicted to be involved in the later, more complex stages of biosynthesis. Specifically, it is thought to be required for the elaboration of the additional rings that distinguish the lolitrem family from simpler indole-diterpenes nih.govmdpi.com.
Other important genes in the cluster have also been identified, each playing a specific role in the stepwise construction of this compound.
| Gene | Predicted Enzyme Function | Role in Biosynthesis |
|---|---|---|
| ltmG | Geranylgeranyl diphosphate (GGDP) synthase | Provides the diterpene precursor |
| ltmM | FAD-dependent monooxygenase | Catalyzes an early, essential cyclization step |
| ltmC | Prenyltransferase | Attaches isoprenoid groups to the indole backbone |
| ltmB | Hypothetical protein | Function unknown, but required for paspaline (B1678556) synthesis |
| ltmJ | Cytochrome P450 monooxygenase | Formation of complex ring structures unique to lolitrems |
| ltmK | Cytochrome P450 monooxygenase | Involved in oxidative modifications of the core structure |
| ltmP | Cytochrome P450 monooxygenase | Predicted to be involved in demethylation of paspaline |
| ltmQ | Cytochrome P450 monooxygenase | Predicted to be involved in hydroxylation of paspaline |
| ltmE | Multifunctional prenyltransferase | Elaboration of the indole-diterpene core |
| ltmF | Prenyltransferase | Elaboration of the indole-diterpene core |
Elucidation of the Biosynthetic Pathway
The biosynthesis of this compound is not a simple linear process but rather a complex metabolic grid involving numerous intermediates and side-products. The pathway begins with common precursors and proceeds through a series of increasingly complex indole-diterpenoid structures.
The synthesis of this compound starts from the amino acid tryptophan and geranylgeranyl diphosphate (GGDP). The first key indole-diterpene intermediate formed is paspaline , which serves as the structural backbone for a wide array of more complex compounds nih.govnih.gov.
From paspaline, the pathway diverges. One critical branch leads to the formation of paxilline , a tremorgenic compound in its own right, through oxidation steps nih.gov. Paxilline is considered a direct precursor to more complex lolitrems. Further modifications lead to a variety of other intermediates that have been isolated from endophyte-infected grasses. These include:
Lolitriol : This compound is believed to be a direct biosynthetic precursor to this compound mdpi.comacs.orgacs.org. It can be formed by the hydrolysis of the acetal moiety of this compound mdpi.com.
Lolicines : Lolicines A and B are structurally similar to paspaline and are also considered potential precursors in the lolitrem pathway nih.govacs.org.
Terpendoles : These compounds are also part of the broader indole-diterpene network and are biosynthetically related to the lolitrems nih.govnih.gov.
The presence of these various compounds suggests a metabolic network where different branches can be active, leading to a diverse profile of indole-diterpenes in the host plant frontiersin.org.
| Intermediate | Role in Pathway | Relationship to this compound |
|---|---|---|
| Paspaline | Initial indole-diterpene backbone | Core precursor for all subsequent lolitrems |
| Paxilline | Key oxidized intermediate | Direct precursor to more complex structures |
| Lolitriol | Late-stage intermediate | Proposed direct precursor to this compound |
| Lolicines | Paspaline-like intermediates | Potential precursors in the lolitrem pathway |
The conversion of precursors into this compound is driven by a suite of specialized enzymes encoded by the ltm genes. The primary classes of enzymes involved are prenyltransferases (PTs), FAD-dependent monooxygenases (FMOs), and cytochrome P450 monooxygenases (P450s) mdpi.com.
The initial steps involve the attachment of the geranylgeranyl group to an indole precursor, a reaction catalyzed by prenyltransferases like LtmC/LtmE nih.gov. This is followed by a series of cyclizations to form the core ring structure of paspaline, a process involving the FAD-dependent monooxygenase LtmM mdpi.com.
Subsequent modifications are largely oxidative and are carried out by a series of cytochrome P450 monooxygenases, including LtmJ, LtmK, LtmP, and LtmQ nih.govmdpi.com. These enzymes are responsible for hydroxylations, epoxidations, and the intricate ring formations that build upon the paspaline/paxilline scaffold nih.gov. For instance, the conversion of paspaline to paxilline involves specific oxidations catalyzed by P450 enzymes nih.gov. The final, complex ring systems of this compound are assembled through these sequential, highly specific enzymatic reactions, culminating in one of the most structurally complex indole-diterpenoids known.
Genetic Regulation and Expression Dynamics
The production of this compound is tightly regulated at the genetic level, with the expression of the biosynthetic genes being highly sensitive to the symbiotic relationship between the fungus and its host plant, as well as other environmental and genetic factors.
Symbiotic Expression of ltm Genes in planta
The genes responsible for this compound biosynthesis, known as the ltm genes, are organized in a complex gene cluster. nih.govcore.ac.uk A defining characteristic of this gene cluster is its plant-specific expression. massey.ac.nz The ltm genes are highly expressed by the endophyte when it is living symbiotically within the host grass, but show very low levels of expression when the fungus is grown in culture. massey.ac.nz This indicates that signals from the host plant are likely required to activate the transcription of these genes. massey.ac.nz
For example, the ltmM gene, which catalyzes an early step in the pathway, has been shown to be a symbiosis-expressed gene. researchgate.net Studies using a reporter gene system demonstrated that ltmM is expressed by the endophyte in all infected vegetative tissues of the host plant. researchgate.net The expression pattern changes during the plant's reproductive phase, with high expression in the floral organs before anthesis and almost exclusive expression in the gynoecium after fertilization. researchgate.net This intricate regulation ensures that the production of the protective alkaloid is synchronized with the plant's development and the presence of herbivores.
Factors Influencing Gene Expression and Alkaloid Production
The concentration of this compound in endophyte-infected grasses is not constant and can be influenced by a variety of factors. These include the specific genotype of the host plant and the fungal endophyte, as well as environmental conditions. nih.gov While the presence of the ltm gene cluster is a prerequisite for this compound synthesis, it does not solely determine the level of production. mdpi.com
Abiotic factors such as nitrogen fertilization, temperature, and drought are known to affect the levels of other endophyte-produced alkaloids, and it is presumed that they also impact this compound concentrations, though this is less studied. nih.gov The distribution of this compound within the plant is also uneven, with higher concentrations often found at the base of the plant, in senescing tissues, and in the inflorescence, particularly at the fully ripe stage. nih.govmdpi.com This differential accumulation suggests a complex interplay between the endophyte's biosynthetic activity and the plant's physiology and development.
| Factor | Influence on this compound Production |
| Endophyte Genotype | The specific strain of the Epichloë endophyte determines the genetic capability to produce this compound and its precursors. |
| Plant Genotype | The host grass species and cultivar can influence the level of endophyte colonization and alkaloid production. |
| Environmental Conditions | Factors such as temperature, water availability (drought), and soil nutrient levels (e.g., nitrogen) can modulate alkaloid concentrations. nih.gov |
| Plant Development Stage | This compound levels can vary significantly between vegetative and reproductive stages of the host plant. researchgate.net |
| Plant Tissue | Concentrations of this compound are not uniform throughout the plant, with higher levels often found in the base, seeds, and senescing tissues. nih.govmdpi.com |
Comparative Genomics of LTM Loci Across Endophyte Strains
Comparative genomic studies of various Epichloë and Neotyphodium endophyte strains have revealed significant diversity in the structure and content of the LTM (Lolitrem) locus. nih.gov This genetic variation directly correlates with the observed differences in the indole-diterpene profiles of these strains. nih.gov The complete LTM locus required for this compound biosynthesis consists of at least 10 genes (ltmG, ltmM, ltmC, ltmB, ltmF, ltmJ, ltmK, ltmP, ltmQ, and ltmE). core.ac.uknih.gov
Screening of a broad range of endophyte isolates has shown that only a few strains, such as E. festucae isolate Fl1 and Neotyphodium lolii isolate Lp19, possess all 10 ltm genes and are capable of producing this compound. nih.gov A larger number of strains contain only a subset of these genes. nih.gov For instance, many Neotyphodium species have 8 of the 10 genes, lacking the final genes required for the full this compound structure. nih.gov These strains are unable to produce this compound but can synthesize simpler indole-diterpene precursors like paspaline, 13-desoxypaxilline, and terpendoles. nih.gov This indicates that the LTM locus has a modular nature and has undergone evolutionary changes, leading to the diversification of indole-diterpene production among endophyte species.
| Endophyte Strain Example | ltm Gene Content | Indole-Diterpene Profile |
| Epichloë festucae (Fl1) | Contains all 10 ltm genes | Produces this compound and precursors nih.gov |
| Neotyphodium lolii (Lp19) | Contains all 10 ltm genes | Produces this compound and precursors nih.gov |
| Many Neotyphodium spp. | Contains 8 of the 10 ltm genes | Produces precursors like paspaline and terpendoles, but not this compound nih.gov |
| Epichloë typhina (E8) | Lacks the ltm gene cluster | Does not produce indole-diterpenes nih.gov |
Heterologous Expression Systems for Pathway Analysis
The study of the this compound biosynthetic pathway has been significantly advanced by the use of heterologous expression systems. These systems involve transferring the ltm genes from the native endophyte into a more genetically tractable fungal host, allowing for detailed functional analysis of individual genes and the reconstitution of parts of or the entire biosynthetic pathway. researchgate.netnih.gov
The fungus Aspergillus oryzae has proven to be a particularly effective expression host for this purpose. researchgate.netresearchgate.net By employing genome-editing techniques, researchers have successfully introduced the ltm genes into A. oryzae. researchgate.net This approach has enabled the stepwise reconstitution of the biosynthetic machinery and the isolation of key reaction intermediates, which are often present in very low concentrations in the natural system. researchgate.net For example, the heterologous expression of ltmJ in A. oryzae was instrumental in confirming its role in the multistep oxidation and radical-induced cyclization that forms the core of the lolitrem molecule. researchgate.netnih.gov This technique provides a powerful tool for elucidating the functions of enzymes in complex natural product biosynthesis and for potentially engineering the production of novel compounds. researchgate.net
Mechanism of Action and Neurobiological Effects of Lolitrem B
Molecular and Cellular Interactions
Lolitrem B is a potent neurotoxin that primarily exerts its effects through the inhibition of large-conductance calcium-activated potassium (BK) channels. researchgate.netuq.edu.aunih.gov These channels are critical regulators of cell physiology, facilitating the efflux of potassium ions (K+) from cells upon activation by both membrane depolarization and increases in intracellular calcium concentration. frontiersin.org The interaction of this compound with BK channels is characterized by high-affinity binding, leading to a rapid and potent blockade of potassium currents. nih.gov
Inhibitory Potency of this compound on BK Channels
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| This compound | hSlo (BK) Channels | 3.7 nM | nih.gov |
| This compound | BK Channels | 4 nM | uq.edu.aunih.gov |
The BK channel is a tetramer, with the pore-forming alpha (α) subunit being the primary component responsible for its function. physiology.orgnih.gov This alpha subunit, encoded by the KCNMA1 gene, contains the voltage-sensing domain, the pore domain, and a large intracellular calcium-sensing domain. nih.gov this compound's inhibitory action is targeted at this core alpha subunit. The identification of this compound's effect on hSlo, the human alpha subunit, was the first time a molecular site of action was identified for this class of indole (B1671886) diterpene toxins. nih.gov
BK channels play a crucial role in regulating neuronal excitability by contributing to the after-hyperpolarization phase of an action potential, which helps control firing frequency and pattern. physiology.orgdovepress.com By inhibiting BK channels, this compound disrupts this regulatory mechanism. The blockade of potassium efflux prevents the neuron from repolarizing efficiently after an action potential, leading to prolonged depolarization.
This disruption results in an increase in neuronal excitability. nih.gov Neurons become more prone to firing repetitive action potentials, as the natural braking mechanism provided by BK channel activation is diminished. This hyperexcitability is the underlying cause of the motor function deficits, such as tremors and ataxia, associated with this compound intoxication. researchgate.netdovepress.com The modulation of neuronal firing is a direct consequence of the channel blockade, as the integration of synaptic signals at the soma is altered, increasing the probability of neuronal spiking. nih.gov
Neurotransmitter Modulation and Synaptic Function
The effects of this compound extend beyond the modulation of intrinsic neuronal excitability to impact synaptic function and neurotransmitter systems. BK channels are present in presynaptic terminals and their activity can regulate the release of neurotransmitters. physiology.org Inhibition of these channels can, therefore, alter synaptic transmission.
Studies in mice have indicated that exposure to this compound can lead to a dysregulation in the catecholaminergic pathway in the brain. mdpi.com This suggests that the widespread inhibition of BK channels impacts the synthesis, release, or signaling of catecholamine neurotransmitters like dopamine. Furthermore, the increased excitability of neurons can disrupt the delicate balance of excitatory and inhibitory signals within neural circuits. The modulation of glutamatergic and GABAergic synaptic transmission is a key element in controlling the output of neuronal networks. nih.gov By altering the fundamental firing properties of neurons, this compound indirectly influences the entire synaptic environment.
Anatomical Distribution and Accumulation in Animal Systems
This compound is a highly lipophilic (fat-soluble) compound, a characteristic that governs its distribution and accumulation in animal tissues. mdpi.commdpi.com Following ingestion, it is absorbed and distributed systemically, with a marked tendency to accumulate in fatty tissues. mdpi.com
In livestock such as cattle and sheep, this compound has been shown to accumulate in perirenal and subcutaneous fat. mdpi.comnih.gov Studies on Japanese black steers fed diets containing this compound found the highest concentrations in perirenal fat, while only small amounts were detected in muscle, liver, and kidney. nih.gov A separate study on a cow exhibiting clinical signs also found this compound in perirenal fat, but it was undetectable in the muscle, liver, kidney, or cerebrum. nih.gov
In mouse models, this compound also demonstrates bioaccumulation in brain tissue, even at low exposure levels. mdpi.com Subsequent analysis has identified the presence of this compound metabolites in the liver, kidney, and various brain regions, indicating that the compound and its biotransformation products are distributed throughout the body and cross the blood-brain barrier. mdpi.com The presence of these metabolites in the liver and kidney at both 6 and 24 hours post-exposure points to prolonged metabolism and excretion processes. mdpi.com
Tissue Distribution of this compound in Animal Models
| Animal Model | Tissue | Finding | Reference |
|---|---|---|---|
| Japanese Black Steers | Perirenal Fat | ~150 ng/g | nih.gov |
| Japanese Black Steers | Muscle, Liver, Kidney | Small amounts detected | nih.gov |
| Japanese Black Cow | Perirenal Fat | 210 ppb (ng/g) | nih.gov |
| Japanese Black Cow | Muscle, Liver, Kidney, Cerebrum | Not detected | nih.gov |
| Mice | Brain | Bioaccumulation occurs | mdpi.com |
| Mice | Liver, Kidney, Brain | Metabolites identified | mdpi.com |
Non-Detection in Specific Brain Regions (e.g., brainstem, cerebellum)
While this compound is known to cause significant neurological disturbances, its distribution within the brain is not uniform. Studies have demonstrated an accumulation of this compound in the cerebral cortex and thalamus. nih.govresearchgate.net However, the toxin is consistently found to be below detectable limits in the brainstem and cerebellum. nih.govresearchgate.net This is a critical finding, as these regions are integral to motor control and coordination, functions that are severely impaired during this compound intoxication. The absence of the parent compound in these areas suggests that the profound neurological symptoms, such as tremors and ataxia, may be induced by downstream metabolic or signaling pathway disruptions rather than direct action of this compound on these specific brain regions. nih.gov
Systemic Transport of Metabolites
Following administration, this compound undergoes metabolism, primarily in the liver, resulting in the formation of various metabolic products. nih.gov Research has identified ten novel phase I metabolites. nih.gov A crucial aspect of this compound's neurotoxicity is the systemic transport of these metabolites. With one exception (a metabolite designated L10), all other identified this compound metabolites enter the systemic circulation and have been detected in brain tissue. nih.gov
The presence and relative abundance of these metabolites in the liver, kidneys, and various brain regions indicate that these compounds are transported throughout the body after being processed by the liver. nih.gov This systemic distribution suggests that the metabolites themselves may contribute to the neurological effects observed in intoxication. Based on structure-activity hypotheses, six of these metabolites are thought to be tremorgenic and likely contribute to the prolonged tremors seen in animals exposed to this compound. nih.gov
Comparative Neurobiological Activities of this compound and Other Indole-Diterpene Alkaloids
The neurobiological effects of this compound are best understood when compared with other related indole-diterpene alkaloids, including its own biosynthetic precursors and analogs. These comparisons reveal significant differences in potency, onset, and duration of action. nih.govnih.gov
Differences in Onset and Duration of Neurological Manifestations
A marked difference exists in the timeline of neurological effects between this compound and other indole-diterpenes. This compound is characterized by a slower onset of tremors, which are notably sustained for a longer duration. nih.gov In mouse models, tremors from this compound intoxication can persist for over 24 hours. nih.gov
In contrast, other tremorgenic mycotoxins like aflatrem (B161629) and the this compound biosynthetic intermediate, terpendole C, cause a much more rapid onset of tremors, but these effects are significantly shorter-lived. nih.govnih.gov For instance, peak tremors from terpendole C in mice occur within 24 minutes of administration and significantly subside after 36 minutes. nih.gov Similarly, paxilline, another precursor, induces a more rapid onset of tremors that last for a shorter period compared to this compound. nih.gov This suggests that the specific chemical structure of this compound, particularly the presence of the A/B rings, is responsible for its slow-onset and long-acting tremorgenic activity. mdpi.com
Table 1: Onset and Duration of Neurological Effects
| Compound | Onset of Tremor | Duration of Tremor | Peak Effect (Mice) |
|---|---|---|---|
| This compound | Slower | Longer, sustained (>24 hours) | ~6 hours post-injection |
| Terpendole C | Rapid | Shorter (~1 hour) | ~24 minutes post-injection |
| Paxilline | Rapid | Shorter than this compound | Not specified |
| Aflatrem | Rapid, sharp | Less sustained than this compound | Not specified |
Contribution of Biosynthetic Intermediates and Analogs to Activity
The pathway to synthesize this compound involves numerous intermediate compounds, not all of which share its potent tremorgenic activity. nih.gov This variation in bioactivity highlights the structural features necessary for inducing neurological effects.
Paspaline (B1678556), a key early intermediate in the biosynthesis of more complex indole-diterpenes, is not tremorgenic. nih.gov Similarly, other intermediates such as lolitriol, lolilline, terpendole B, and terpendole E show little to no tremorgenic effect. nih.govacs.orgcsu.edu.au Paxilline, a direct precursor, is considered to have low to moderate tremorgenic properties, significantly less potent and with a shorter duration of action than this compound. nih.govmdpi.comacs.org The degradation of this compound to lolitriol also results in the loss of its tremorgenic potency. mdpi.com This demonstrates that specific modifications throughout the biosynthetic pathway are critical for the potent and sustained neurotoxicity characteristic of this compound. mdpi.comcsu.edu.au
Table 2: Tremorgenic Activity of this compound and Related Compounds
| Compound | Class | Tremorgenic Activity |
|---|---|---|
| This compound | End Product | High, sustained |
| Terpendole C | Intermediate | Yes, rapid and short-acting |
| Paxilline | Intermediate/Precursor | Low to moderate, short-acting |
| Paspaline | Intermediate/Precursor | None |
| Lolitriol | Intermediate/Degradation Product | None |
| Lolilline | Intermediate | None |
| Terpendole B | Intermediate | None |
| Terpendole E | Intermediate | None |
Endophyte Host Symbiotic Dynamics and Chemical Ecology
The Mutualistic Association Between Epichloë Species and Lolium perenne
Epichloë species, belonging to the family Clavicipitaceae, have coevolved with grasses, establishing a spectrum of symbiotic relationships ranging from pathogenic to mutualistic frontiersin.org. The type of relationship can depend on the fungal reproduction mode and the genotypes of both symbionts frontiersin.org. In the case of the mutualistic association between Epichloë festucae var. lolii (formerly Neotyphodium lolii) and Lolium perenne, the fungus grows systemically within the intercellular spaces of the plant's above-ground parts, including leaf sheaths and blades nih.govmaxapress.comresearchgate.netuu.nl. The endophyte's growth is often synchronized with that of the plant, particularly in meristematic tissues researchgate.net. This symbiotic state is maintained without causing overt disease symptoms in the host plant under favorable conditions plos.orgresearchgate.net. Research indicates that the endophyte can also establish an epiphytic hyphal net on the leaf surface, a process involving structures called expressoria that penetrate the cuticle from within the leaf nih.gov. This interconnected network of endophytic and epiphytic hyphae is a characteristic of the E. festucae-L. perenne symbiosis nih.gov.
Molecular mechanisms underpin this mutualistic interaction. Studies have investigated changes in the plant's methylome associated with long-term endophyte colonization, suggesting that epigenetic modifications may play a role in regulating the symbiosis frontiersin.org. The endophyte also requires nutrients from the host, such as iron, which it acquires through the secretion of extracellular siderophores like epichloënin A plos.org.
Role of Lolitrem B in Host Plant Defense and Fitness
This compound is a potent neurotoxin produced by Epichloë festucae var. lolii within Lolium perenne nih.govwikipedia.orgbioline.org.br. It is one of several alkaloids, including peramine (B34533), ergovaline (B115165), and lolines, that contribute to the defensive capabilities conferred by the endophyte to its host plant toxicology.czmdpi.commdpi.comnih.govutas.edu.au. While some of these alkaloids deter insect feeding, this compound is primarily known for its neurotoxic effects on invertebrates and vertebrates nih.govwikipedia.orgnih.govnzgajournal.org.nz.
Protection Against Insect Herbivory
This compound plays a significant role in protecting Lolium perenne from insect herbivory. As an indole-diterpene alkaloid, it acts as a feeding deterrent and toxin to various insect pests toxicology.cznih.govnzgajournal.org.nz. Studies have shown that the presence of endophyte-produced alkaloids, including this compound, can adversely affect over 40 invertebrate species that feed on perennial ryegrass and other cool-season grasses maxapress.com.
Specific research has demonstrated the impact of this compound on key pasture pests. For instance, this compound has been shown to reduce larval growth and increase larval mortality in the Argentine stem weevil (Listronotus bonariensis), a major pest of ryegrass pastures mdpi.comgrassland.org.nz. While this compound is effective against the larval stage, other alkaloids like ergotamine may deter adult feeding grassland.org.nz. The combined effect of different alkaloids produced by the endophyte contributes to a broad spectrum of pest resistance mdpi.com.
The concentration of this compound in plant tissues can influence the level of bioactivity against insects nzgajournal.org.nz. Furthermore, the ryegrass-endophyte complex may exhibit induced defense responses to herbivory, potentially leading to increased alkaloid concentrations, although the mechanisms and tissue-specific responses require further investigation mdpi.com.
Contribution to Plant Vigor and Pest Resistance
Studies comparing endophyte-infected and endophyte-free ryegrass have shown that infected plants often exhibit greater survival rates and improved growth parameters under natural insect infestations maxapress.com. While this compound is a key component of this defense, other alkaloids like peramine also contribute significantly to deterring insect feeding mdpi.comnzgajournal.org.nz. The combined defensive chemistry provided by the endophyte allows the host plant to allocate more resources towards growth and reproduction rather than defense against herbivores mdpi.com.
Data from field experiments have provided evidence for the agronomic advantage of endophyte-infected plants, demonstrating improved ryegrass establishment and persistence over time, especially in the presence of pests researchgate.net.
Factors Influencing this compound Production in Planta
The concentration of this compound in endophyte-infected Lolium perenne is not static but can vary considerably depending on several factors, including the genetic interaction between the plant and the endophyte, and environmental conditions nih.govbioline.org.brcabidigitallibrary.orgresearchgate.net.
Plant-Endophyte Genotype Interactions
The genetic makeup of both the host plant and the endophyte strain significantly influences the production and concentration of this compound mdpi.comnih.govbioline.org.brcabidigitallibrary.orgresearchgate.net. Different Epichloë strains can produce varying profiles and quantities of alkaloids maxapress.comcabidigitallibrary.orgasm.org. Similarly, different Lolium perenne cultivars or ecotypes infected with the same endophyte strain can exhibit differences in this compound levels nih.govbioline.org.brgrassland.org.nz.
Research has shown that the ability to produce this compound is primarily determined by the presence of specific genes within the endophyte (the ltm gene cluster) nih.gov. However, the host plant genotype can also modulate the expression and accumulation of this alkaloid mdpi.comnih.govgrassland.org.nz. Studies comparing different plant-endophyte combinations have revealed that the interaction between the host cultivar and the endophyte strain can lead to significant variations in this compound concentrations grassland.org.nz. For example, certain host cultivars infected with the same endophyte strain might show different levels of this compound, suggesting a host influence on alkaloid accumulation or metabolism grassland.org.nz.
Data from studies evaluating different ryegrass-endophyte combinations have highlighted the impact of both plant and endophyte genetics on this compound levels cabidigitallibrary.orggrassland.org.nz.
| Plant Cultivar | Endophyte Strain | This compound Concentration (Example, μg/g Dry Weight) | Reference |
| Ruanui | WA | Very High | grassland.org.nz |
| Greenstone | WA | High | grassland.org.nz |
| Ruanui | Endosafe | Zero or Very Low | grassland.org.nz |
| Greenstone | Endosafe | Zero or Very Low | grassland.org.nz |
| Various Ecotypes | Naturally Occurring N. lolii | Variable | nih.govcabidigitallibrary.org |
Environmental and Agronomic Conditions (e.g., Temperature, Rainfall)
Environmental factors and agronomic practices also play a crucial role in influencing this compound production in endophyte-infected ryegrass mdpi.comnih.govbioline.org.brcabidigitallibrary.orgresearchgate.net. Climatic conditions such as temperature and rainfall have been shown to affect alkaloid levels mdpi.comnih.govbioline.org.brresearchgate.net.
Studies have indicated a positive correlation between cumulative rainfall and this compound levels in perennial ryegrass under field conditions nih.govmdpi.com. Outbreaks of ryegrass toxicosis, linked to high this compound concentrations, have sometimes been associated with periods of high rainfall nih.govmdpi.com.
Temperature is another important environmental factor. While some studies suggest that higher temperatures can influence the concentration of indole (B1671886) diterpene alkaloids, the specific effects on this compound can vary researchgate.netfrontiersin.org. Research has shown that this compound concentrations can fluctuate seasonally, often peaking during warmer periods like summer and autumn nih.govresearchgate.netasm.orgresearchgate.net. However, one study found that drought stress (low soil moisture) did not significantly affect this compound concentrations, although it did increase peramine levels mdpi.comresearchgate.net.
Agronomic practices, such as grazing pressure and nitrogen fertilization, can also impact this compound levels nih.govbioline.org.brresearchgate.net. Close grazing, which leads to consumption of the basal parts of the plant where endophyte and alkaloid concentrations can be higher, may contribute to increased intake of this compound by grazing animals bioline.org.brresearchgate.netresearchgate.netcabidigitallibrary.org. Nitrogen fertilization is known to influence alkaloid levels in other grass-endophyte systems, but its specific influence on this compound in perennial ryegrass is less well-documented nih.govmdpi.combioline.org.br. The stage of plant maturation is also a significant factor, with higher this compound concentrations often found in reproductive tissues, particularly seeds, compared to vegetative parts bioline.org.brnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net.
| Environmental/Agronomic Factor | Observed Effect on this compound Concentration (General Tendency) | Reference |
| Cumulative Rainfall | Positive correlation observed in some field studies | nih.govmdpi.com |
| Temperature | Seasonal variation observed, often peaking in warmer months; correlation with temperature can vary | nih.govresearchgate.netasm.orgfrontiersin.orgresearchgate.net |
| Drought Stress (Soil Moisture) | No significant effect observed in one study, though other alkaloids increased | mdpi.comresearchgate.net |
| Plant Maturity Stage | Higher concentrations in reproductive tissues (seeds) | bioline.org.brnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net |
| Grazing Pressure | Close grazing may lead to higher intake due to alkaloid distribution | bioline.org.brresearchgate.netresearchgate.netcabidigitallibrary.org |
| Nitrogen Fertilization | Less documented specific influence on this compound | nih.govmdpi.combioline.org.br |
Note: The effects of these factors can be complex and may interact with plant and endophyte genotypes.
The distribution of this compound within the plant also varies, tending to be higher in the basal parts, older leaf sheaths, dead leaves, and especially in seeds nih.govbioline.org.brnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net. This distribution pattern is generally similar to that of the endophyte itself, although alkaloid distribution is not solely dependent on endophyte localization nih.govfrontiersin.org.
Variation in this compound Concentration Across Plant Components and Developmental Stages
The concentration of this compound within an infected grass plant is not uniform; it varies significantly depending on the specific plant tissue and the plant's developmental stage. Research has shown that this compound is typically found in higher concentrations in certain parts of the plant.
Studies have indicated that this compound concentrations are consistently highest in the basal part of the plant, primarily the leaf sheaths nih.govtandfonline.com. Concentrations tend to be lower in the upper halves of leaf sheaths, flowering stems, and seeds, and lowest in the leaf blades tandfonline.com. A study conducted over two years in endophyte-infected perennial ryegrass in France found this compound concentrations in the base, leaves, and inflorescence ranging from 0.01 to 3 mg/kg dry matter mdpi.com. The highest concentrations were consistently observed at the fully ripe stage in the inflorescence, followed by the base of the plants, while the leaves contained the lowest levels mdpi.com.
Seasonal variations also influence this compound levels. Concentrations in bulk herbage samples from highly infected ryegrass plots have been observed to be below 1 µg/g in winter, rise in spring, and decrease in late autumn tandfonline.com. This compound concentrations were found to be highest during the summer months and lowest during the winter when rainfall is higher and temperatures are cooler frontiersin.org. The distribution of this compound in the plant tends to be similar to that of the endophyte itself, which is generally higher in the pseudostem and lower in the leaves frontiersin.org. This distribution is consistent with findings that this compound, being a lipophilic compound, is not easily translocated throughout the plant frontiersin.org.
Data from various studies highlight the differential distribution of this compound:
| Plant Component | Relative this compound Concentration | Source |
| Basal part (leaf sheaths) | Highest | nih.govtandfonline.com |
| Upper leaf sheaths | Lower than basal | tandfonline.com |
| Flowering stems | Lower than basal | tandfonline.com |
| Seeds | Lower than basal | tandfonline.com |
| Leaf blades | Lowest | tandfonline.com |
| Inflorescence (ripe) | Highest (at fully ripe stage) | mdpi.com |
Furthermore, the concentration of this compound can be influenced by plant genotype, with different cultivars exhibiting varying levels of the compound even when infected with the same endophyte strain tandfonline.com. Environmental conditions, such as temperature and nutrient availability, also play a role in modulating alkaloid concentrations, although less is known about their specific influence on this compound compared to other endophyte alkaloids like ergovaline mdpi.comfrontiersin.org.
Genotypic and Chemotypic Diversity in Endophyte Strains
Epichloë endophytes, particularly those associated with grasses like tall fescue (Festuca arundinacea) and perennial ryegrass (Lolium perenne), exhibit significant genotypic and chemotypic diversity. This diversity directly impacts the profile and concentration of alkaloids produced, including this compound.
The ability of an Epichloë strain to produce this compound is determined by the presence and expression of specific genes within the indole-diterpene biosynthesis (ltm) locus nih.govnih.gov. Genetic analysis of E. festucae var. lolii strains has demonstrated that some strains synthesize ergovaline alone, others synthesize this compound alone, and most produce variable concentrations of both toxins nih.gov. The ltm locus, responsible for this compound production, is complex and organized into three clusters containing ten different genes nih.gov. Only endophyte isolates containing all the genes from the ltm locus appear capable of producing this compound in planta nih.gov.
Studies on the genotypic and chemotypic diversity of Epichloë endophytes in tall fescue have provided insight into the genetic basis of chemotype variation nih.govresearchgate.net. Variation in alkaloid gene content, specifically the presence or absence and copy number of gene clusters, largely explains the observed alkaloid diversity nih.gov. For instance, some isolates of Epichloë sp. FaTG-2, found in tall fescue, are capable of producing this compound, while others may only produce intermediate compounds like terpendole C nih.gov. The prerequisite for the production of this compound involves having all functional ltm genes, including idtF and idtK, in addition to idtG and idtQ, which are required for earlier intermediates like paspaline (B1678556) and terpendole I frontiersin.org.
The chemotypic diversity among Epichloë strains means that different endophyte-grass associations can result in distinct alkaloid profiles. This diversity is exploited in the development of novel endophyte strains that produce desirable alkaloids (e.g., those conferring insect resistance) while minimizing or eliminating the production of compounds toxic to livestock, such as this compound nih.govwikipedia.org. Screening endophyte populations for the presence or absence of key alkaloid biosynthesis genes allows for the prediction of the alkaloid chemotype researchgate.netasm.org.
Chemical Biology and Synthetic Investigations of Lolitrem B
Structural Elucidation and Stereochemical Analysis of Lolitrem B
This compound is a complex indole-diterpenoid mycotoxin and the primary causative agent of "ryegrass staggers," a neurological condition affecting livestock. nih.gov The intricate molecular architecture of this compound presented a significant challenge to chemists, and its structural elucidation was a noteworthy accomplishment in the field of natural product chemistry. The definitive structure of this compound was first reported in 1984. acs.org This was achieved through a combination of spectroscopic techniques, primarily high-field nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.org
The molecular formula of this compound was established as C42H55NO7. nih.gov Detailed analysis of its ¹H and ¹³C NMR spectra, including two-dimensional NMR experiments, allowed for the assignment of the complex carbon skeleton and the relative stereochemistry of many of its stereocenters. rsc.org this compound is characterized by a dense and highly oxygenated framework, featuring an indole (B1671886) moiety fused to a diterpenoid core. wikipedia.org A key structural feature is the presence of a reactive epoxide group. wikipedia.org
The stereochemical analysis of this compound was further advanced through the isolation and characterization of its naturally occurring stereoisomer, Lolitrem F. acs.org Spectroscopic analysis revealed Lolitrem F to be 35-epi-lolitrem B. acs.org Comparative studies of four stereoisomers of this compound, including the natural isomer Lolitrem F, provided crucial insights into the impact of stereochemistry on its biological activity. These investigations demonstrated that the stereochemistry at the A/B ring junction does not significantly affect the tremorgenic properties of the molecule, unless the A ring is oriented towards the alpha-face of the molecule, which results in a loss of activity. nih.govresearchgate.net
Key Spectroscopic Data for this compound:
| Technique | Observation | Reference |
| Mass Spectrometry | Provided the molecular weight and elemental composition, establishing the molecular formula. | acs.orgrsc.org |
| ¹H NMR Spectroscopy | Revealed the number and connectivity of protons, aiding in the determination of the carbon skeleton. | rsc.org |
| ¹³C NMR Spectroscopy | Identified the number and types of carbon atoms present in the molecule. | rsc.org |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the molecular structure. | acs.org |
Total Synthesis Approaches for this compound
The total synthesis of a molecule as complex as this compound represents a formidable challenge in organic chemistry. Such an undertaking not only confirms the proposed structure but also provides a route to generate analogs for further biological study. While a complete total synthesis of this compound has been a long-standing goal, the focus of synthetic efforts has largely been on the construction of key structural fragments and biosynthetic intermediates. These endeavors have significantly advanced synthetic methodology and our understanding of the reactivity of complex indole diterpenoids.
Research groups have developed strategies to assemble the intricate polycyclic core of the lolitrem family. These approaches often involve convergent strategies, where different complex fragments of the molecule are synthesized separately before being joined together. Key challenges in the synthesis of this compound include the construction of the highly substituted indole nucleus, the stereocontrolled formation of multiple contiguous stereocenters, and the installation of the sensitive functional groups present in the natural product.
Synthesis of Biosynthetic Intermediates and Structural Analogs (e.g., Lolitriol, Paxitriols, Lolicines)
Significant progress has been made in the synthesis of biosynthetic precursors and structural analogs of this compound. These synthetic efforts are crucial for understanding the biosynthetic pathway of the lolitrems and for probing the structure-activity relationships within this class of compounds.
Lolitriol: This biosynthetic intermediate, which lacks the complete polycyclic system of this compound, has been a target of synthetic interest. Its synthesis provides valuable insights into the later stages of the this compound biosynthetic pathway.
Paxitriols: As related indole diterpenoids, the synthesis of paxitriols has provided a platform for developing synthetic strategies that could be applied to the more complex lolitrems.
Lolicines: The synthesis of lolicines, which are also considered to be intermediates in lolitrem biosynthesis, has been pursued to further elucidate the intricate steps involved in the formation of the final this compound structure.
The successful synthesis of these intermediates and analogs has not only provided confirmation of their structures but has also supplied material for biological testing, contributing to a deeper understanding of the structural requirements for tremorgenicity.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Understanding the relationship between the structure of this compound and its biological activity is essential for developing strategies to mitigate its toxic effects and for potentially harnessing its potent biological properties for therapeutic purposes. Structure-activity relationship (SAR) studies have been conducted by comparing the tremorgenic activity of naturally occurring lolitrems and synthetically derived analogs.
Studies comparing different lolitrems have revealed that the presence of the I ring is important for prolonged tremors. nih.gov For instance, Lolitrem E, which lacks this ring, exhibits low tremorgenic properties. nih.gov As mentioned earlier, the stereochemistry of the A/B ring junction is generally not critical for tremorgenicity, unless the A ring's orientation leads to a conformation that hinders binding to the target. nih.govresearchgate.net
Summary of Structural Features and Tremorgenic Activity:
| Structural Feature | Importance for Tremorgenic Activity | Reference |
| Indole Moiety | Essential for activity. | wikipedia.org |
| Diterpenoid Core | Essential for the overall structure and activity. | wikipedia.org |
| I Ring | Important for prolonged tremorgenic effects. | nih.gov |
| A/B Ring Stereochemistry | Generally not critical, unless it forces an inactive conformation. | nih.govresearchgate.net |
The synthesis of structural analogs of this compound has enabled the investigation of their pharmacological properties. By systematically modifying different parts of the this compound scaffold, researchers can probe the specific interactions between the molecule and its biological target. These studies have confirmed that this compound and its active analogs are potent inhibitors of BK channels. wikipedia.org
Synthetic analogs with simplified structures have been instrumental in pinpointing the pharmacophore—the essential features required for biological activity. These investigations have shown that even significant simplifications of the complex polycyclic system can retain some level of BK channel inhibitory activity, although the potency is often reduced compared to the natural product. The data generated from these synthetic analogs are invaluable for the development of molecular probes to study BK channel function and for the design of novel compounds with potentially therapeutic applications.
Impact on Agricultural Systems and Livestock Health
Ryegrass Staggers Syndrome in Grazing Animal Populations
Ryegrass staggers is a nervous disease that affects a range of grazing animals, including sheep, cattle, horses, and deer. vetent.co.nz The syndrome is caused by the ingestion of lolitrem B, a mycotoxin produced by the endophytic fungus Epichloë festucae (var. lolii), which lives symbiotically within perennial ryegrass (Lolium perenne) vetent.co.nzresearchgate.netnih.gov. The condition is most prevalent in Australia and New Zealand but has also been reported in Europe and the Americas. msdvetmanual.com
Animals typically develop clinical signs within 7 to 14 days of grazing on toxic pastures. vetent.co.nz The severity of ryegrass staggers can vary, with 5% to 75% of a herd potentially being affected. nih.gov The toxic threshold for developing ryegrass staggers in cattle and sheep has been established at approximately 1800 to 2000 µg of this compound per kg of feed. nih.gov However, subclinical effects can occur at lower concentrations. mla.com.au
| Species | Susceptibility | Common Environments |
|---|---|---|
| Sheep | High | Pasture-based systems in New Zealand, Australia, and parts of Europe and the Americas. |
| Cattle | Moderate to High | Dairy and beef production systems relying on perennial ryegrass pastures. |
| Horses | High | Grazing on perennial ryegrass pastures or consuming contaminated hay. |
| Deer | High | Farmed deer operations where perennial ryegrass is a primary forage. |
| Alpaca | Susceptible | Farms where perennial ryegrass is present in pastures. |
The primary clinical signs of this compound intoxication are neurological. nih.govmsdvetmanual.com Affected animals exhibit a range of symptoms, including:
Tremors: Fine muscle tremors, particularly of the head and neck, are a hallmark sign. msdvetmanual.comuu.nl These tremors can progress to involve the entire body and are often exacerbated by activity, stress, or when the animal is frightened. vetent.co.nzmsdvetmanual.com In mice, peak tremor frequencies have been observed between 15 and 25 Hz. researchgate.net
Ataxia: Animals display an uncoordinated and staggering gait. researchgate.netmsdvetmanual.comuu.nl This can manifest as a stiff, spastic, or hypermetric gait. msdvetmanual.com In horses, ataxia primarily involves a truncal sway and irregular limb placement. massey.ac.nznih.gov
Hypersensitivity: Affected livestock can become hypersensitive to noise and movement, leading to exaggerated reactions and unpredictable behavior. nih.govmsdvetmanual.com
In severe cases, animals may collapse and experience clonic seizures. nih.govnih.gov Other reported signs in horses include head shaking, a swaying gait, and fasciculations of the neck and limb muscles. uu.nl
This compound significantly impairs motor function and coordination in livestock. The toxin is a potent inhibitor of large-conductance calcium-activated potassium (BK) channels. researchgate.netnih.gov Inhibition of these channels leads to prolonged cellular depolarization and sustained impulse transmission at the motor endplate, resulting in the characteristic tremors and incoordination. msdvetmanual.com
Studies in mice have shown that intoxication with this compound initially causes a significant decrease in voluntary movement. researchgate.net Although voluntary movement may return to normal within about 25 hours, tremors can persist for up to 72 hours in some animals. researchgate.net The motor deficits induced by this compound are believed to be specifically mediated by its effect on BK channels. researchgate.net
| Observed Effect | Description | Affected Species (Examples) |
|---|---|---|
| Tremors | Involuntary, rhythmic muscle contractions, often starting in the head and neck. | Sheep, Cattle, Horses, Deer |
| Ataxia | Lack of voluntary coordination of muscle movements, resulting in a staggering gait. | Sheep, Cattle, Horses |
| Stiff or Spastic Gait | Abnormal stiffness and jerkiness in limb movements. | Cattle, Sheep |
| Decreased Voluntary Movement | Initial reduction in spontaneous physical activity following exposure. | Mice (experimental) |
A key characteristic of ryegrass staggers is that the neurological effects are generally reversible. nzgajournal.org.nz Once animals are removed from the toxic pasture and provided with clean feed and water, clinical signs typically resolve within a few weeks. vetent.co.nz This recovery is spontaneous and does not require specific treatment, although supportive care may be necessary. vetent.co.nz The reversible nature of the condition is considered to have pharmacological significance. nih.gov
Influence of Environmental and Agronomic Factors on Mycotoxin Levels in Pastures
The concentration of this compound in endophyte-infected pastures is not static; it fluctuates considerably based on a range of environmental conditions and farm management practices researchgate.net. Understanding these factors is essential for predicting high-risk periods and implementing grazing strategies to minimize livestock exposure.
Environmental stress on the host plant often correlates with changes in alkaloid levels. Key factors include season, temperature, and moisture availability. This compound concentrations in perennial ryegrass typically peak during the summer and autumn months nih.govmla.com.au. High temperatures have been linked to changes in alkaloid concentrations, with some studies showing a decline in this compound as daily maximum temperatures increase over a specific range (e.g., 12-20°C) researchgate.net. The effect of moisture is complex; some studies suggest a positive correlation between cumulative rainfall and this compound levels, while others associate moisture stress with increased toxin production nih.govmla.com.au. Conversely, controlled experiments have also shown that drought stress can increase the concentration of peramine (B34533) while having no significant effect on this compound levels nih.govnih.govmdpi.com.
| Factor | Influence on this compound Levels | Source Citation |
|---|---|---|
| Season | Concentrations are typically highest in summer and autumn. | nih.govmla.com.au |
| Temperature | Concentrations can decline as mean daily maximum temperatures increase within a certain range (12-20°C). Solar radiation and soil temperature can also be predictors. | researchgate.net |
| Moisture | Effects are variable. Some studies report a positive correlation with rainfall, while others link moisture stress to higher levels. Some controlled studies show no change under drought. | nih.govmla.com.aumdpi.com |
| Nitrogen Fertilization | Results are inconsistent. High nitrogen has been shown to reduce alkaloid content in some controlled settings, but field studies report little to no effect. | nih.gov |
| Plant Part | Highest concentrations are found in leaf sheaths, dead leaves, and seeds. Lower concentrations are in leaf blades and roots. | nih.govresearchgate.net |
| Grazing Management | Overgrazing increases risk by forcing animals to consume the base of the plant, which is high in this compound. | msdvetmanual.com |
Future Research Directions
Advanced Elucidation of Complex Biosynthetic Pathways and Regulatory Networks
While the ltm gene cluster involved in Lolitrem B biosynthesis has been identified, the detailed enzymatic steps and the intricate regulatory networks governing its production are not yet fully elucidated. nih.govnih.gov Research indicates that the biosynthesis involves a complex series of enzyme-catalyzed reactions, with specific enzymes like LtmJ, a cytochrome P450 monooxygenase, playing a role in constructing the unique bicyclic system of the lolitrem core. ontosight.airesearchgate.net Heterologous expression systems, such as using Aspergillus oryzae, have been employed to reconstitute parts of the pathway and study intermediate conversions. researchgate.net
Future research should aim to:
Identify and characterize the function of all enzymes encoded by the ltm gene cluster and any other genes involved in the pathway.
Determine the precise order and mechanisms of the enzymatic reactions, particularly the late-stage modifications that lead to this compound. researchgate.netmdpi.com
Unravel the regulatory mechanisms that control the expression of the ltm genes in Epichloë endophytes. This includes identifying transcription factors and environmental signals that influence alkaloid production. nih.govmdpi.com
Investigate the potential role of the host grass in this compound biosynthesis, as some evidence suggests the plant may provide precursors or play a role in metabolism. grassland.org.nz
Explore the biosynthesis of other related indole (B1671886) diterpenes produced by endophytes and their relationship to the this compound pathway. frontiersin.orggrassland.org.nz
Understanding these complex pathways and their regulation could facilitate the development of strategies to modulate this compound production in endophyte-infected grasses.
Comprehensive Understanding of this compound Metabolism in Animal Systems
Despite this compound being a known livestock toxin, in vivo metabolism studies have been limited. nih.govresearchgate.netnih.gov Recent research using mouse models has identified novel phase I metabolic products in liver, kidney, and brain tissues, indicating that this compound is metabolized in animals. nih.govresearchgate.netnih.govmdpi.com These studies suggest that biotransformation products are transported systemically and some may contribute to the observed neurotoxic effects. nih.govresearchgate.netmdpi.comresearchgate.net In vitro studies using cattle liver microsomes have also shown that this compound is metabolized, with variations observed among individual animals. cabidigitallibrary.org The lipophilic nature of this compound leads to its accumulation in fatty tissues. nih.govcabidigitallibrary.orgnih.gov
Future research should focus on:
Conducting comprehensive in vivo metabolism and pharmacokinetic studies in relevant livestock species (e.g., cattle, sheep, horses) to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites. cabidigitallibrary.orgoregonstate.edu
Identifying and structurally elucidating all Phase I and Phase II metabolites of this compound in different animal tissues and biological fluids. nih.govcabidigitallibrary.orgoregonstate.edu
Determining the biological activity and toxicity of identified metabolites to assess their contribution to ryegrass staggers and potential risks to animal and human health through the food chain. nih.govcabidigitallibrary.org
Investigating the enzymes involved in this compound metabolism in livestock to understand inter-animal variations in susceptibility. sciquest.org.nzcabidigitallibrary.org
Exploring the potential for developing methods to enhance this compound detoxification in animals. grassland.org.nz
Detailed metabolic profiles are essential for accurate risk assessment and developing strategies to mitigate the impact of this compound on animal health.
Development of Novel Biotechnological Approaches for Mycotoxin Control
Traditional approaches to managing this compound toxicosis have included selecting endophyte strains that produce low or no this compound while retaining beneficial traits like insect resistance. cabidigitallibrary.orgnih.govfrontiersin.org Biotechnological advancements offer new avenues for control.
Future research should explore novel biotechnological approaches, such as:
Developing genetically modified endophytes or grasses with altered ltm gene expression to reduce or eliminate this compound production while maintaining desirable agronomic traits. nih.gov
Utilizing gene editing technologies, such as CRISPR-Cas, to precisely modify the this compound biosynthetic pathway in endophytes. frontiersin.org
Developing microbial or enzymatic detoxification strategies that can be applied to contaminated pastures or feed. Research into microorganisms capable of detoxifying ergot alkaloids suggests potential for similar approaches with this compound. nzgajournal.org.nz
Creating biosensors or other rapid detection methods for this compound in pastures and feedstuffs to improve monitoring and management. mdpi.com
Investigating the potential for using beneficial microbes to compete with or inhibit the growth of this compound-producing endophytes.
These biotechnological approaches hold promise for developing more sustainable and effective methods for managing this compound contamination.
Ecological and Evolutionary Studies of Endophyte-Grass-Lolitrem B Interactions
The symbiotic relationship between Epichloë endophytes and grasses is a complex ecological interaction influenced by the production of secondary metabolites like this compound. toxicology.czfrontiersin.orgmdpi.com this compound provides a defensive advantage to the grass by deterring grazing herbivores. cabidigitallibrary.orgfrontiersin.org The evolutionary history of these interactions, including gene transfer and hybridization events, has shaped the distribution of alkaloid production capabilities among endophyte species. nih.govuchicago.eduresearchgate.netresearchgate.net Environmental factors, such as temperature and drought, can also influence this compound concentrations in plants. nih.govmdpi.comresearchgate.net
Future research should encompass:
Conducting detailed ecological studies to understand the role of this compound in mediating interactions between endophyte-infected grasses and a wider range of herbivores and other organisms in different ecosystems. toxicology.czresearchgate.net
Investigating the evolutionary pressures that have led to the development and maintenance of this compound biosynthesis in certain endophyte lineages. uchicago.eduresearchgate.netresearchgate.net
Studying the genetic basis of variation in this compound production among different endophyte strains and grass genotypes. nih.govfrontiersin.orgmdpi.com
Assessing the impact of environmental changes, such as climate change, on this compound production and the resulting ecological consequences. mdpi.comresearchgate.net
Exploring the potential for utilizing the ecological insights gained to inform management strategies for endophyte-infected pastures.
A deeper understanding of the ecological and evolutionary dynamics of the endophyte-grass-Lolitrem B system is essential for predicting and managing its impacts in natural and agricultural settings.
Q & A
Q. What are the standard protocols for quantifying Lolitrem B in plant or fungal samples?
Quantification typically involves high-performance liquid chromatography (HPLC) with fluorescence detection, calibrated against a this compound standard (e.g., 1.2 ng/ml) . Sample preparation must minimize degradation by using cold methanol extraction and avoiding prolonged exposure to acetonitrile, which destabilizes this compound . Peak areas from chromatograms are compared to the standard, with results expressed as this compound equivalents (mg/g dry mass) .
Q. How do researchers design experiments to assess this compound’s neurotoxic effects in animal models?
Studies often use murine models to measure dose-dependent tremors, ataxia, and rotarod performance (motor coordination) . Experimental design includes:
- Dosing regimens : Intraperitoneal injection or oral administration, with controls for solvent effects.
- Tissue analysis : Post-mortem LC-MS to quantify this compound accumulation in brain regions (e.g., cerebral cortex, thalamus) .
- Behavioral metrics : Time-series analysis of tremor severity and recovery .
Q. What are the best practices for isolating this compound from endophyte-infected ryegrass?
Large-scale isolation involves solvent extraction (hexane or methanol), followed by column chromatography and HPLC purification. Stability is maintained by storing isolates in 80% methanol at −20°C to prevent degradation . Validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .
Advanced Research Questions
Q. How do researchers resolve contradictions in neurotoxicity data across species (e.g., sheep vs. mice)?
Discrepancies may arise from species-specific metabolism, blood-brain barrier permeability, or differences in this compound’s interaction with large-conductance calcium-activated potassium (BK) channels . Methodological solutions include:
- Comparative metabolomics : Profiling neurotransmitter pathways (e.g., catecholamines, branched amino acids) in different species .
- Channel-specific assays : Electrophysiological studies of BK channels in neuronal tissues to quantify inhibition thresholds .
Q. What experimental evidence supports or challenges the hypothesis that this compound’s stereochemistry dictates tremorgenic activity?
Structural analogs like lolitrem F (alpha-phase A ring) lack tremorgenic effects, suggesting stereochemistry is critical . Advanced methods include:
Q. How can researchers address instability issues during this compound extraction and storage?
Degradation artifacts (e.g., lolitriol) complicate biosynthetic studies. Solutions include:
- Stability trials : Testing solvents (e.g., methanol vs. acetonitrile) and temperatures .
- Isotope labeling : Using -labeled this compound to track degradation pathways .
Methodological Challenges in Biosynthesis Studies
Q. What genomic and metabolomic approaches are used to elucidate this compound’s biosynthetic pathway?
Q. How do researchers validate the ecological role of this compound in endophyte-grass symbiosis?
Field studies correlate this compound concentrations with herbivore deterrence (e.g., ryegrass staggers in livestock). Methods include:
- Endophyte manipulation : Comparing insect resistance in endophyte-infected vs. uninfected ryegrass .
- Quantitative PCR : Measuring fungal biomass (e.g., Acremonium lolii hyphae) to link this compound production to endophyte viability .
Data Interpretation and Reproducibility
Q. How should researchers handle variability in this compound concentrations across plant tissues?
Spatial heterogeneity is addressed by:
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity?
Non-linear regression models (e.g., log-logistic curves) are used to estimate EC values for tremor induction. Reproducibility requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
